molecular formula C24H32ClN3O2 B2664280 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride CAS No. 1351661-43-2

2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride

Cat. No.: B2664280
CAS No.: 1351661-43-2
M. Wt: 429.99
InChI Key: JJLJGQMOBGSNND-UHFFFAOYSA-N
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Description

This compound is a benzodiazol-containing acetamide derivative with a hydrochloride salt modification. Its structure features a 2-ethyl-substituted benzodiazol ring linked to an acetamide backbone, further substituted with a 2-ethyl-6-methylphenyl group and a 1-methoxypropan-2-yl moiety.

Properties

IUPAC Name

2-(2-ethylbenzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2.ClH/c1-6-19-12-10-11-17(3)24(19)27(18(4)16-29-5)23(28)15-26-21-14-9-8-13-20(21)25-22(26)7-2;/h8-14,18H,6-7,15-16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLJGQMOBGSNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2CC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride is a synthetic derivative of benzodiazole, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O2HClC_{18}H_{24}N_{2}O_{2}\cdot HCl, with a molecular weight of approximately 336.86 g/mol. Its structure consists of a benzodiazole moiety linked to an acetamide group, which is known for influencing biological activity through various pathways.

Biological Activity Overview

Research indicates that compounds containing the benzodiazole scaffold exhibit diverse biological activities, including:

  • Antimicrobial Activity : Benzodiazole derivatives have been shown to possess antibacterial and antifungal properties. Studies suggest that modifications to the benzodiazole ring can enhance these effects.
  • Anticancer Potential : Some benzodiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Cholinergic Activity : Certain derivatives have been explored for their potential as cholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • DNA Interaction : Some studies suggest that benzodiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Antimicrobial Activity

A study conducted by Niño et al. (2001) demonstrated that benzodiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.

Anticancer Effects

Research published in Journal of Medicinal Chemistry explored a series of benzodiazole derivatives, including the target compound. It was found that these compounds induced apoptosis in human cancer cell lines through mitochondrial pathways (Siva Kumar et al., 2010).

Cholinergic Inhibition

In a study focusing on neurodegenerative disorders, a derivative similar to the target compound was evaluated for its cholinesterase inhibitory activity. Results indicated potent inhibition, suggesting potential therapeutic applications in Alzheimer's disease (Zappia et al., 2007).

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibitionNiño et al., 2001
AnticancerApoptosis inductionSiva Kumar et al., 2010
CholinergicCholinesterase inhibitionZappia et al., 2007

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s key distinction from similar acetamides lies in its benzodiazol ring , which replaces the chloro or alkyl groups commonly found in herbicidal analogs. Below is a comparative analysis of its structure and properties against selected analogs:

Compound Name Core Structure Substituents Functional Groups Applications/Properties
Target Compound Benzodiazol-acetamide 2-ethyl-benzodiazol, 2-ethyl-6-methylphenyl, 1-methoxypropan-2-yl Benzodiazol, acetamide, hydrochloride salt Potential herbicide/pharmaceutical (inferred)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide Chloro, 2,6-diethylphenyl, methoxymethyl Chloro, acetamide Herbicide (lipid biosynthesis inhibition)
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide Chloroacetamide Chloro, 2-ethyl-6-methylphenyl, (1S)-2-methoxy-1-methylethyl Chloro, acetamide Structural analog (herbicidal potential)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzoyl, 2-hydroxy-1,1-dimethylethyl Benzamide, hydroxyl Metal-catalyzed C–H functionalization

Key Differences and Implications

  • Benzodiazol vs. However, the increased steric bulk could reduce membrane permeability.
  • Methoxypropan-2-yl Group : This substituent, shared with the compound from , may contribute to stereoselective interactions in enzymatic systems, though its impact requires further study.

Research Findings on Analog Behavior

  • Chloroacetamide herbicides (e.g., alachlor) inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, leading to growth suppression . The target compound’s benzodiazol group may alter this mechanism due to differences in electron distribution and steric effects.
  • The benzamide derivative from demonstrates utility in metal-catalyzed reactions via its N,O-bidentate directing group, suggesting that the target compound’s benzodiazol moiety could similarly coordinate metals, though this remains speculative without direct evidence .

Q & A

Q. What synthetic strategies are employed for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution and condensation steps. Key considerations include:

  • Temperature control : Maintaining reflux conditions (e.g., 6 hours in CHCl3 at ~60°C) to ensure complete reaction .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, chloroform) are used to enhance solubility and intermediate stability .
  • Purification : Crystallization from ethanol/water mixtures improves purity (>95%), monitored via HPLC .
  • Analytical validation : NMR (1H/13C) and IR spectroscopy confirm functional groups, while elemental analysis validates stoichiometry .

Q. How is the molecular structure of this compound experimentally validated?

X-ray crystallography is critical for unambiguous structural confirmation. For example:

  • Space group determination : Triclinic P1 symmetry, with two independent molecules forming H-bonded dimers .
  • Dihedral angles : Analysis of gauche conformations (e.g., N–C–C–C angles ≈ -100°) reveals steric effects from substituents .
  • Complementary techniques : NMR coupling constants and NOESY correlations validate spatial arrangements .

Q. What methods assess the compound’s solubility and stability in biological buffers?

  • Solubility screening : Use UV-Vis spectroscopy in PBS (pH 7.4) or DMSO/water mixtures to quantify solubility limits .
  • Stability studies : Incubate at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • pH dependence : Adjust buffer pH (3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example:

  • Reaction path searches : Identify low-energy pathways for condensation or cyclization steps .
  • Charge distribution analysis : Evaluate nucleophilic/electrophilic sites on the benzodiazole core .
  • Solvent effects : COSMO-RS simulations model solvent interactions to optimize dielectric environments .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Cross-validation : Compare X-ray data (bond lengths/angles) with NMR/IR results to resolve ambiguities .
  • Dynamic effects : Variable-temperature NMR (e.g., 304 K to 343 K) detects conformational flexibility causing signal splitting .
  • Crystallographic refinement : Use SHELX software to resolve disorder in bulky substituents .

Q. What experimental design principles optimize yield in multi-step syntheses?

Statistical Design of Experiments (DoE) minimizes trial-and-error:

  • Factor screening : Taguchi arrays identify critical variables (e.g., molar ratios, catalyst loading) .
  • Response surface methodology : Central composite designs model non-linear relationships between temperature and yield .
  • Robustness testing : Introduce ±10% variations in solvent volume to assess process reliability .

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Compare analogs with systematic substituent variations:

  • Benzodiazole modifications : Replace ethyl groups with methyl or propyl to assess steric/electronic effects on enzyme binding .
  • Amide linker alternatives : Test ester or sulfonamide groups to modulate lipophilicity .
  • Biological assays : Use enzymatic inhibition assays (e.g., IC50 measurements) and molecular docking to correlate structural changes with activity .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Polymorphism : Screen 10–20 solvent combinations (e.g., EtOH, acetonitrile, THF) to isolate stable polymorphs .
  • H-bonding networks : Co-crystallization with acetic acid or urea enhances lattice stability .
  • Crystal seeding : Introduce microcrystals from prior batches to control nucleation .

Q. How are reaction byproducts characterized and minimized?

  • LC-MS profiling : Identify byproducts via m/z signals and isotopic patterns .
  • Kinetic studies : Vary reaction times (e.g., 2–12 hours) to track byproduct formation rates .
  • Scavenger agents : Add molecular sieves or silica gel to sequester reactive intermediates .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and stoichiometry .

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